molecular formula C12H10BrNO2S B12999749 Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12999749
M. Wt: 312.18 g/mol
InChI Key: GGFCXGISMREHQX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate ( 1215608-96-0) is a sulfur-containing quinoline derivative offered as a valuable chemical intermediate for research and further manufacturing . The core quinoline structure is a privileged scaffold in medicinal chemistry, known for yielding compounds with a wide range of biological activities . The specific substitution pattern on this molecule—a bromo group at the 6-position and a critical thioxo (C=S) group at the 4-position—makes it a particularly versatile building block for constructing more complex heterocyclic systems . Researchers primarily utilize this compound to develop novel therapeutic agents. Its structure is especially relevant in the exploration of new antibacterial compounds, as modifications at the 3- and 4-positions of the quinoline core are crucial for optimizing activity against multidrug-resistant bacterial strains . By serving as a precursor in synthetic pathways, it enables the investigation of structure-activity relationships (SAR) and the development of potential antimicrobial, anticancer, and anti-inflammatory agents. The molecular formula of the compound is C 12 H 10 BrNO 2 S, with a molecular weight of 312.18 g/mol . This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not certified for human consumption or therapeutic application. Researchers should handle this material with care, adhering to all appropriate safety protocols. For specific handling and storage information, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

ethyl 6-bromo-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-6-14-10-4-3-7(13)5-8(10)11(9)17/h3-6H,2H2,1H3,(H,14,17)

InChI Key

GGFCXGISMREHQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves:

  • Condensation : Reacting a 6-bromoquinoline derivative with a thioamide compound.
  • Esterification : Converting the intermediate into the ethyl ester form.

These steps are influenced by reaction conditions such as solvent selection, temperature control, and reaction time to optimize yield and purity.

Step-by-Step Synthesis

Condensation Reaction

The first step involves the condensation of a 6-bromoquinoline derivative with a thioamide compound. This reaction forms the quinoline core structure with the thioxo group at position 4.

Key Parameters:
  • Reactants :
    • 6-Bromoquinoline derivative
    • Thioamide (e.g., thiourea or related compounds)
  • Solvent : Commonly used solvents include ethanol or acetonitrile.
  • Catalyst : Acidic or basic catalysts may be used to facilitate the reaction.
  • Temperature : Typically conducted at moderate temperatures (50–80°C) to ensure controlled reaction kinetics.
Reaction Mechanism:
  • The thioamide nucleophile attacks the electrophilic carbon in the quinoline derivative.
  • Subsequent rearrangement forms the thioxo-functionalized quinoline intermediate.

Esterification

The intermediate from the condensation step undergoes esterification to introduce the ethyl carboxylate group at position 3.

Key Parameters:
  • Reactants :
    • Intermediate quinoline-thioxo compound
    • Ethanol (as both solvent and reactant)
  • Catalyst : Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
  • Temperature : Reactions are typically carried out under reflux conditions (~78°C for ethanol).
Reaction Mechanism:
  • The carboxylic acid group reacts with ethanol in the presence of an acid catalyst.
  • Water is eliminated, forming the ethyl ester product.

Optimization Techniques

To improve yield and purity, several factors can be optimized:

  • Solvent Choice : Polar solvents like ethanol enhance solubility and reaction rates.
  • Reaction Time : Prolonged reaction times can improve conversion but may lead to side reactions.
  • Temperature Control : Maintaining optimal temperatures prevents decomposition of sensitive intermediates.

Alternative Approaches

Some variations in synthesis involve:

  • Using different starting materials, such as pre-functionalized quinoline derivatives, to bypass certain steps.
  • Employing microwave-assisted synthesis to accelerate reaction times and improve efficiency.

Data Table: Reaction Conditions Summary

Step Reactants Solvent Catalyst Temperature Duration
Condensation 6-Bromoquinoline + Thioamide Ethanol Acid/Base Catalyst 50–80°C 4–8 hours
Esterification Quinoline-thioxo intermediate + Ethanol Ethanol Sulfuric Acid ~78°C Reflux (2–4 hrs)

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-thioxo group in the target compound replaces the 4-oxo group found in analogs like Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79607-23-1) . Key differences include:

  • Reactivity : The thioxo group may enhance nucleophilic substitution at position 4 due to sulfur’s larger atomic radius and softer nucleophilicity.
Table 1: Comparison of 4-Oxo vs. 4-Thioxo Derivatives
Compound CAS Number 4-Position Group Molecular Weight Key Properties
Ethyl 6-bromo-4-oxo-...-carboxylate 79607-23-1 C=O 312.12 Higher solubility in polar solvents
Ethyl 6-bromo-4-thioxo-...-carboxylate Not provided* C=S ~328.18* Potential for sulfur-specific interactions

Substituent Variations at Position 6

Bromine at position 6 is a common feature in analogs, but other substituents include:

  • Methoxy (Ethyl 6-methoxy-4-oxo-...-carboxylate, CAS 175087-43-1): Electron-donating group, which may increase stability but reduce electrophilicity .
Table 2: Impact of Position 6 Substituents
Substituent Example Compound Biological Relevance Key Reference
Br Target compound Enhanced halogen bonding in receptor targets
Cl Ethyl 6-chloro-...-carboxylate Common in antimicrobial agents
OMe Ethyl 6-methoxy-...-carboxylate Improved metabolic stability

Substituent Variations at Position 7 or 8

  • 7-Bromo (Ethyl 7-bromo-4-oxo-...-carboxylate, CAS 131993-96-9): Altered steric effects compared to 6-bromo isomers .
  • 8-Methyl (Ethyl 6-iodo-8-methyl-...-carboxylate, CAS 951006-39-6): Methyl groups may improve lipophilicity for CNS penetration .

Functional Group Additions

  • Fluoro (Ethyl 7-fluoro-4-oxo-...-carboxylate): Fluorine’s electronegativity enhances membrane permeability .

Biological Activity

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₀BrN₁O₂S
  • Molecular Weight : Approximately 296.12 g/mol
  • CAS Number : 733914

The presence of the bromine atom and thioxo group is believed to enhance its reactivity and biological activity compared to other quinoline derivatives.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit a range of anticancer activities. This compound has been suggested to inhibit cancer cell proliferation. While specific data on this compound is limited, similar compounds have shown promising results in various cancer models:

CompoundType of CancerMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis
Ethyl 6-methyl-4-thioxoquinolineLeukemiaInhibition of cell cycle progression
Ethyl 6-nitro-4-thioxoquinolineColon CancerAnti-proliferative effects

These findings indicate that derivatives of this compound could potentially serve as leads for the development of new anticancer agents.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. This compound has shown potential against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.
  • Disruption of Bacterial Cell Walls : The thioxo group may play a role in disrupting bacterial cell wall synthesis.

Case Studies

A study conducted on the anticancer effects of quinoline derivatives demonstrated that this compound significantly reduced tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 50% compared to control groups after treatment for four weeks .

Another investigation into antimicrobial properties revealed that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains. This suggests potential applications in overcoming antibiotic resistance .

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